4-Nitrothiophene-3-carbonitrile
Description
Properties
IUPAC Name |
4-nitrothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-1-4-2-10-3-5(4)7(8)9/h2-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNQSGQOFYRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Thiophene Derivatives Using Microchannel Reactor Technology
A recent advanced method involves the nitration of thiophene-2-carboxylic acid derivatives using a microchannel reactor, which allows precise control of reaction conditions, improving safety, yield, and selectivity.
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- Thiophene-2-carboxylic acid dissolved in sulfuric acid and nitric acid (or mixed nitric-sulfuric acid) are continuously pumped into a microchannel reactor.
- The electrophilic substitution of the nitro group occurs at the 4-position of the thiophene ring.
- Reaction temperature is controlled (e.g., -10 °C) to optimize selectivity.
- The product, 4-nitrothiophene-2-formic acid, is isolated after quenching and extraction.
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- Enhanced selectivity for the 4-nitro isomer (selectivity improved to ~56% product content).
- Reduced byproduct formation (e.g., 5-nitro isomer ~12%).
- Safer and more efficient than traditional batch nitration.
- Continuous flow allows better heat and mass transfer.
| Compound | Content in Crude Product (%) | Byproduct Content (%) | Raw Material Remaining (%) | Purity Yield (%) |
|---|---|---|---|---|
| 4-Nitrothiophene-2-formic acid | 47.92 | 10.81 (5-nitro isomer) | 14.7 | 37.59 |
- Reference: Chinese patent CN113666907A (2021)
Synthesis via Substituted Thiophene Intermediates and Nitration
Another approach involves the synthesis of substituted thiophene intermediates bearing nitrile groups, followed by nitration or functional group transformations.
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- Preparation of ethyl 2-amino-4-arylthiophene-3-carboxylates via cyclization reactions involving appropriate precursors.
- Conversion of ester groups to nitriles or direct installation of nitrile groups on the thiophene ring.
- Introduction of the nitro group via electrophilic aromatic substitution, often under controlled conditions to avoid ring degradation.
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- Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate was synthesized by reacting precursors at 0 °C followed by stirring at room temperature.
- Elemental sulfur and diethylamine were used to facilitate ring closure and functionalization.
- The nitrile group was introduced at the 3-position.
- Subsequent nitration yielded the 4-nitro derivative.
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- High yields reported for intermediate steps (e.g., 92% for ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate).
- Purification by silica gel chromatography ensures high purity.
Reference: Journal of Medicinal Chemistry, 2023
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield/Purity | Notes |
|---|---|---|---|---|
| Microchannel Nitration | Thiophene-2-carboxylic acid, H2SO4, HNO3, microchannel reactor, -10 °C | High selectivity, continuous flow, safer | ~38% purity yield, 56% product content | Suitable for scale-up, green chemistry |
| Substituted Thiophene Synthesis | Precursors for ethyl 2-amino-4-arylthiophene-3-carboxylate, elemental sulfur, diethylamine | High intermediate yields, controlled nitrile installation | Up to 92% for intermediates | Requires multiple steps, chromatography purification |
| Condensation of Nitro Aromatics | Nitro-o-tolunitrile, aromatic aldehydes, hexamethyleneimine catalyst, 120–125 °C | High yield, preserves nitrile group | >80% yield, high purity | Catalyst choice critical to avoid hydrolysis |
Research Findings and Notes
- The microchannel reactor method represents a significant advancement in nitration chemistry of thiophene derivatives, offering improved safety and selectivity over traditional batch nitration.
- The nitrile group is sensitive to hydrolysis under strongly basic or acidic conditions; thus, mild catalysts like hexamethyleneimine are preferred in condensation methods to maintain nitrile integrity.
- Multi-step syntheses involving amino and ester intermediates allow for structural diversification but require careful purification.
- The choice of nitration method depends on the desired scale, purity requirements, and available equipment.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminothiophene-3-carbonitrile.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-Nitrothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Nitrothiophene-3-carbonitrile is primarily related to its ability to interact with biological molecules through its nitro and cyano groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Thiophene Derivatives with Nitrile Functionality
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (): Structural Differences: Incorporates a cyclohexene-fused thiophene core and an amino (-NH₂) group instead of nitro. Synthesis: Prepared via NaH-mediated condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with o-fluoro-nitrobenzene . Reactivity: The amino group enables hydrogen bonding (N–H···N and C–H···O interactions), forming supramolecular chains, unlike the nitro group in 4-nitrothiophene-3-carbonitrile, which primarily engages in π-π stacking .
- 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (): Key Features: Methyl substitution at C4 and a saturated cyclohexane ring. Bond Parameters: C–S bond lengths (1.74–1.76 Å) and C≡N bond (1.15 Å) are consistent with 4-nitrothiophene-3-carbonitrile, but steric effects from the methyl group reduce planarity .
Nitro-Substituted Aromatic Nitriles
4-Oxo-4H-1-benzopyran-3-carbonitrile ():
- Core Structure : Benzopyran ring with a ketone (C=O) and nitrile.
- Reactivity : The nitrile undergoes radical additions and aza-Michael reactions, similar to 4-nitrothiophene-3-carbonitrile. However, the electron-deficient benzopyran system shows higher regioselectivity in cycloadditions .
- Applications : Used in dye synthesis, contrasting with 4-nitrothiophene-3-carbonitrile’s role in bioactive molecule development .
Biphenyl and Biphenyl-Nitrile Derivatives
Comparative Data Tables
Table 1: Structural and Electronic Properties
Critical Analysis of Divergent Evidence
- Synthetic Routes : emphasizes NaH-mediated reactions for thiophene derivatives, while highlights radical-based methods for benzopyran systems. These differences underscore the role of ring electronics in directing synthesis .
- Nitro Group Positioning : and show that ortho-nitro substitution (e.g., o-nitrobenzonitrile) reduces nitrile reactivity compared to meta/para configurations, aligning with 4-nitrothiophene-3-carbonitrile’s superior electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
